molecular formula C21H14BrN3O B14921547 2-(3-bromophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

2-(3-bromophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B14921547
M. Wt: 404.3 g/mol
InChI Key: KMNOKCDTIXDWOY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide is a complex organic compound that features a quinoline core substituted with a bromophenyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Bromophenyl Group Introduction: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Pyridyl Group Introduction: The pyridyl group can be introduced using a similar coupling reaction, such as the Stille coupling, where a pyridylstannane reacts with a halogenated quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide: can be compared with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-(3-bromophenyl)-N~4~-(4-pyridyl)-4-quinolinecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in certain types of chemical reactions, such as cross-coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C21H14BrN3O

Molecular Weight

404.3 g/mol

IUPAC Name

2-(3-bromophenyl)-N-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H14BrN3O/c22-15-5-3-4-14(12-15)20-13-18(17-6-1-2-7-19(17)25-20)21(26)24-16-8-10-23-11-9-16/h1-13H,(H,23,24,26)

InChI Key

KMNOKCDTIXDWOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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